molecular formula C10H22N2O2 · HCl B557206 N-Boc-1,5-diaminopentane CAS No. 51644-96-3

N-Boc-1,5-diaminopentane

Cat. No. B557206
CAS RN: 51644-96-3
M. Wt: 202.29 g/mol
InChI Key: DPLOGSUBQDREOU-UHFFFAOYSA-N
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Scientific Research Applications

properties

IUPAC Name

tert-butyl N-(5-aminopentyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2/c1-10(2,3)14-9(13)12-8-6-4-5-7-11/h4-8,11H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLOGSUBQDREOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90274430
Record name N-Boc-1,5-diaminopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90274430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-1,5-diaminopentane

CAS RN

51644-96-3
Record name N-(tert-Butoxycarbonyl)-1,5-diaminopentane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51644-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Boc-1,5-diaminopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90274430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(tert-Butoxycarbonyl)-1,5-diaminopentane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 2-(Boc-oxyimino)-2-phenylacetonitrile (226 mg, 0.92 mmol) in 1,4-dioxane (30 mL) was added via syringe pump (rate=8 mL/hr) to a stirred solution of 1,5 diaminopentane dihydrochloride (1 g, 5.52 mmol) and TEA (1 ml, 7.12 mmol) in 1:1 1,4-dioxane:water (40 mL) under inert atmosphere at room temperature. The reaction was stirred for 12 h and DCM (20 mL) was added to the reaction mixture. The organic phase was extracted and concentrated in vacuo. The yellow residue was dissolved in diethyl ether (15 mL) and 5% HCl solution added. The acidic solution was washed with diethyl ether and then the pH of the aqueous layer adjusted to pH 14 with 2.5M NaOH solution. Ethyl acetate (20 mL) was added and the organic layer was washed with brine (2×50 mL), and dried (MgSO4). The solvents were evaporated in vacua to yield N-Boc-cadaverine as a yellow oil (100 mg, 55%). HPLC/MS (Hydrophilic/TFA) Rt=6.17 min; ESI MS (+ve) m/z=203 [M+1H); calc. m/z for C10H22N2O2: 202.3 g/mol,
Quantity
226 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
55%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Boc-1,5-diaminopentane
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Citations

For This Compound
30
Citations
H Fonge, L Jin, H Wang, G Bormans… - Journal of Labelled …, 2008 - Wiley Online Library
Mono‐[ 123 I]iodohypericin and mono‐[ 123 I]iodohypericin monocarboxylic acid are iodine‐123‐labeled hypericin derivatives which have shown great promise in preclinical studies as …
A Grigoletto, G Martinez, D Gabbia, T Tedeschini… - Pharmaceutics, 2021 - mdpi.com
Although selective tumor delivery of anticancer drugs has been sought by exploiting either passive targeting or by ligand-mediated targeting, a selective anticancer therapy remains an …
Number of citations: 10 www.mdpi.com
A Kling, G Backfisch, J Delzer, H Geneste… - Bioorganic & medicinal …, 2003 - Elsevier
The design and synthesis of novel integrin α V β 3 antagonists based on a 1,5- or 2,5-substituted tetrahydrobenzaezpinone core is described. In vitro activity of respective compounds …
Number of citations: 66 www.sciencedirect.com
M Bortolami, F Pandolfi, V Tudino… - ACS Chemical …, 2021 - ACS Publications
A new series of pyrimidine and pyridine diamines was designed as dual binding site inhibitors of cholinesterases (ChEs), characterized by two small aromatic moieties separated by a …
Number of citations: 11 pubs.acs.org
H Sato, K Yamamoto, E Hayashi… - Bioconjugate …, 2000 - ACS Publications
To expand the applications of poly(ethylene glycol) (PEG)−protein conjugates for clinical use, we have developed a novel method for dual and site-specific incorporations of PEG …
Number of citations: 33 pubs.acs.org
K Dabrowa, M Ceborska, M Pawlak… - Crystal Growth & …, 2017 - ACS Publications
Unclosed cryptands (UCs) 4a–d containing flexible (CH 2 ) n spacers (n = 2–5) and a fixed p-nitrophenyl thioamide substituent (lariat arm) were synthesized and characterized by single …
Number of citations: 16 pubs.acs.org
C Gnaccarini, W Ben-Tahar, A Mulani, I Roy… - Organic & …, 2012 - pubs.rsc.org
Transglutaminases (TGases) catalyse the transamidation of glutamine residues with primary amines. Herein we report the first FRET-based activity assay for the direct detection of the …
Number of citations: 32 pubs.rsc.org
A Singh, J Kumar, J Verma, N Subbarao… - …, 2023 - Wiley Online Library
A candidate molecule 1‐(3‐(1H‐imidazol‐1‐yl) propyl)‐3‐(2,4‐difluorophenyl) thiourea (coded as ‘IR‐415’) exhibiting excellent antiviral efficacy in cell culture model was identified after …
P Picone, LA Ditta, MA Sabatino, V Militello… - Biomaterials, 2016 - Elsevier
A growing body of evidence shows the protective role of insulin in Alzheimer's disease (AD). A nanogel system (NG) to deliver insulin to the brain, as a tool for the development of a new …
Number of citations: 90 www.sciencedirect.com
C Boulanger, C Di Giorgio, P Vierling - European journal of medicinal …, 2005 - Elsevier
We report on the synthesis of various acridine(Acr)-spacer-nuclear localization signal (NLS) peptide conjugates and explore whether their use as NLS-labeling agent of plasmidic DNA …
Number of citations: 63 www.sciencedirect.com

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